molecular formula C3H5N5O2 B037967 1-Methoxytetrazole-5-carboxamide CAS No. 115791-90-7

1-Methoxytetrazole-5-carboxamide

Cat. No.: B037967
CAS No.: 115791-90-7
M. Wt: 143.1 g/mol
InChI Key: XHGVWANSDJMDRK-UHFFFAOYSA-N
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Description

1-Methoxytetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a methoxy (-OCH₃) group at the 1-position and a carboxamide (-CONH₂) group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

115791-90-7

Molecular Formula

C3H5N5O2

Molecular Weight

143.1 g/mol

IUPAC Name

1-methoxytetrazole-5-carboxamide

InChI

InChI=1S/C3H5N5O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3,(H2,4,9)

InChI Key

XHGVWANSDJMDRK-UHFFFAOYSA-N

SMILES

CON1C(=NN=N1)C(=O)N

Canonical SMILES

CON1C(=NN=N1)C(=O)N

Synonyms

1H-Tetrazole-5-carboxamide,1-methoxy-(9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 1-methoxy-1H-tetrazole-5-carboxamide typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide to form the tetrazole ring . Industrial production methods may involve microwave-assisted synthesis or the use of heterogeneous catalysts to improve yield and efficiency .

Chemical Reactions Analysis

1-Methoxy-1H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • 1-Aryl-5-methyltetrazoles (): Compounds like 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole share a methoxy group but lack the carboxamide functionality. The aryl substituents influence melting points (e.g., 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole melts at 148–150°C) and synthetic yields (65–85%) .
  • 5-Azido-1H-tetrazole (): Azido groups increase energetic properties but reduce thermal stability compared to methoxy-carboxamide derivatives. For instance, 5-Azido-3-nitro-1H-1,2,4-triazole exhibits high sensitivity to impact (10 J) and friction (80 N) .
  • 5-Aminotetrazoles (): Amino groups at the 5-position enhance nucleophilicity, enabling participation in Michael additions. In contrast, the carboxamide group in 1-Methoxytetrazole-5-carboxamide may favor hydrogen bonding or metal coordination .

Pharmacological Potential

  • Lamoxactam (): A cephalosporin antibiotic containing a tetrazole-thio group, highlighting the role of tetrazoles in drug design. The carboxamide group in this compound could similarly improve bioavailability or target binding .

Heterocyclic Analogs

Pyrazole Derivatives

  • 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (): This pyrazole-based analog shares methoxy and carboxamide groups but lacks the tetrazole’s nitrogen-rich ring. Pyrazoles generally exhibit lower aromatic stabilization than tetrazoles, affecting electronic properties and metabolic stability .
  • Pyrazole-carboximidamides (): Carboximidamide groups (e.g., in 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) differ from carboxamides by an imine group, altering basicity and hydrogen-bonding capacity .

Thiazole Derivatives

  • 3-Methoxy-1,2-thiazole-5-carboxylic acid (): The thiazole ring’s sulfur atom confers distinct electronic properties. While the methoxy group is comparable, the carboxylic acid moiety offers higher acidity (pKa ~2–3) than carboxamides (pKa ~10–12) .

Table 2: Heterocyclic Comparison

Compound Heterocycle Key Substituents Key Property
This compound Tetrazole 1-OCH₃, 5-CONH₂ High nitrogen content, H-bonding
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide Pyrazole 3-CONH₂, 5-OCH₃ Moderate metabolic stability
3-Methoxy-1,2-thiazole-5-carboxylic acid Thiazole 3-OCH₃, 5-COOH High acidity, material science

Functional Group Analogs

  • Carboxamide vs. Carboximidamide (): Carboxamidines (e.g., tetrazole-carboxamidine derivatives) are more basic than carboxamides, influencing their interaction with biological targets or metal ions .
  • Imidazole-4-carboxamide (): The antitumor agent DIC (5-(dimethyltriazeno)imidazole-4-carboxamide) demonstrates that carboxamide groups on imidazole rings have distinct pharmacokinetics (plasma half-life: 35 min in humans) compared to tetrazoles, likely due to differences in ring electronics .

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